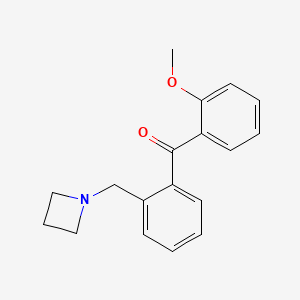

2-Azetidinomethyl-2'-methoxybenzophenone

Description

2-Azetidinomethyl-2'-methoxybenzophenone is a benzophenone derivative featuring an azetidinomethyl group (a four-membered secondary amine ring) at the 2-position and a methoxy group at the 2'-position of the benzophenone scaffold. Benzophenones are widely studied for their diverse applications, including UV filtering, pharmaceutical intermediates, and bioactive molecules.

Properties

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-17-10-5-4-9-16(17)18(20)15-8-3-2-7-14(15)13-19-11-6-12-19/h2-5,7-10H,6,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSIBDSAVRAREP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643689 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-35-3 | |

| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinomethyl-2’-methoxybenzophenone typically involves the following steps:

Friedel-Crafts Acylation: The initial step involves the acylation of anisole (methoxybenzene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2’-methoxybenzophenone.

Industrial Production Methods

Industrial production methods for 2-Azetidinomethyl-2’-methoxybenzophenone are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinomethyl-2’-methoxybenzophenone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.

Substitution: The azetidinomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: 2-Hydroxy-2’-methoxybenzophenone.

Reduction: 2-Azetidinomethyl-2’-methoxybenzhydrol.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Azetidinomethyl-2’-methoxybenzophenone has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Benzophenone derivatives are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.

Material Science: Used in the development of photoinitiators for polymerization reactions and as UV absorbers in sunscreens.

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-2’-methoxybenzophenone is not well-documented. benzophenone derivatives generally exert their effects through interactions with cellular proteins and enzymes. The azetidinomethyl group may enhance the compound’s ability to interact with specific molecular targets, potentially influencing its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 2-Azetidinomethyl-2'-methoxybenzophenone:

2-(Dimethylamino)-2′-methoxybenzophenone (C₁₆H₁₇NO₂)

- Substituents: Dimethylamino group at 2-position, methoxy at 2'-position.

- Properties :

- Applications : Intermediate in synthesizing acridones and heterocycles.

2',6',4-Trihydroxy-4'-methoxybenzophenone

- Substituents : Hydroxy groups at 2', 6', and 4-positions; methoxy at 4'-position.

- Properties: Isolated from P.

2-Fluoro-4'-methoxybenzophenone (C₁₄H₁₁FO₂)

- Substituents : Fluoro at 2-position, methoxy at 4'-position.

- Properties: CAS No.: 66938-29-2; commercial availability as a synthetic intermediate.

- Applications : Used in fluorinated compound synthesis.

Benzophenone-3 (Oxybenzone, C₁₄H₁₂O₃)

- Substituents : Hydroxy at 2-position, methoxy at 4-position.

- Properties :

- UV absorption: Peak at ~288 nm.

- Applications: Broad-spectrum UV filter in sunscreens.

Comparative Analysis

Physicochemical Properties

Key Observations :

- The azetidinomethyl group introduces greater steric hindrance and basicity compared to dimethylamino or hydroxy groups.

- Methoxy at the 2'-position (vs. 4' in BP-3) may alter electronic effects on the aromatic ring, affecting UV absorption or reactivity.

Biological Activity

2-Azetidinomethyl-2'-methoxybenzophenone, with the molecular formula C18H19NO2 and a molecular weight of 281.35 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and particularly its biological activity, focusing on antimicrobial and anticancer properties.

The synthesis of this compound typically involves the following steps:

- Friedel-Crafts Acylation : The acylation of anisole with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 2'-methoxybenzophenone.

- Azetidine Introduction : The azetidine ring is introduced by reacting 2'-methoxybenzophenone with azetidine in the presence of a base like sodium hydride or potassium carbonate.

Chemical Reactions

This compound can undergo various reactions:

- Oxidation : The methoxy group can be oxidized to yield phenolic derivatives.

- Reduction : The carbonyl group can be reduced to form secondary alcohols.

- Substitution : The azetidinomethyl group may participate in nucleophilic substitutions.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have investigated the compound's effectiveness against various microbial strains. Preliminary results indicate that it may possess significant antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 18 | |

| C. albicans | 12 |

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have shown that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways.

Case Study: Breast Cancer Cell Lines

In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) | Reference |

|---|---|---|

| 10 | 80 | |

| 50 | 55 | |

| 100 | 30 |

The proposed mechanism of action for the biological activity of this compound involves its interaction with specific molecular targets within cells. The azetidine ring and methoxy group enhance binding affinity to various enzymes and receptors, modulating their activity and leading to biological effects such as antimicrobial action and apoptosis induction in cancer cells.

Comparison with Similar Compounds

When compared to other benzophenone derivatives, such as 2-Azetidinomethylbenzophenone and 4'-Azetidinomethyl-3-methoxybenzophenone, the unique positioning of the azetidine ring and methoxy group in this compound influences its reactivity and biological activity.

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Methoxy group enhances solubility | Antimicrobial, Anticancer |

| 2-Azetidinomethylbenzophenone | Lacks methoxy group | Limited biological activity |

| 4'-Azetidinomethyl-3-methoxybenzophenone | Differently substituted | Varies by substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.